N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide
Description
N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide is a complex organic compound that features an imidazolidinone ring, a phenyl group, and a propanamide moiety
Properties
IUPAC Name |
N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-20(2,14-6-4-3-5-7-14)18(25)21-15-10-8-13(9-11-15)12-16-17(24)23-19(26)22-16/h3-11,16H,12H2,1-2H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWNEQVHYBRXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)CC3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide typically involves multiple steps. One common approach is the cyclization of amido-nitriles to form the imidazolidinone ring. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for scale-up. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Various substitution reactions can occur, particularly at the phenyl and imidazolidinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: Its unique chemical structure may find applications in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The imidazolidinone ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
N-[4-[(2,5-dioxoimidazolidin-4-yl)methyl]phenyl]-2-methyl-2-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
